BenchChemオンラインストアへようこそ!

SLC26A3-IN-1

Constipation Drug Discovery Epithelial Transport

SLC26A3-IN-1 is a mid-potency (IC₅₀=340 nM) reference inhibitor with a defined extracellular binding site on the SLC26A3/DRA anion exchanger. Its 3-carboxy-2-phenylbenzofuran scaffold is chemically distinct from 4,8-dimethylcoumarins and thiazolo-pyrimidin-5-ones, enabling orthogonal target engagement validation. Use to calibrate fluorescence-based anion exchange assays, establish SAR baselines, and conduct ex vivo Ussing chamber studies of colonic tissue. The extracellular site of action supports design of non-absorbable, luminally restricted therapeutics. Ideal for laboratories requiring reproducible, scaffold-diverse DRA pharmacology.

Molecular Formula C23H18O4
Molecular Weight 358.4 g/mol
CAS No. 4616-22-2
Cat. No. B7729184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLC26A3-IN-1
CAS4616-22-2
Molecular FormulaC23H18O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C4=CC=CC=C4
InChIInChI=1S/C23H18O4/c1-15-7-5-6-10-17(15)14-26-18-11-12-20-19(13-18)21(23(24)25)22(27-20)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,24,25)
InChIKeyYWWXFTRVVNQMNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SLC26A3-IN-1 for Constipation and Hyperoxaluria Research: A Benchmark Inhibitor of the DRA Anion Exchanger


SLC26A3-IN-1 (CAS 4616-22-2, also reported as 307552-53-0) is a small-molecule inhibitor of the SLC26A3 (DRA, down-regulated in adenoma) anion exchanger protein, with a reported IC₅₀ of 340 nM in vitro [1]. It belongs to the 3-carboxy-2-phenylbenzofuran class of inhibitors identified from a high-throughput screen of over 50,000 compounds [2]. SLC26A3 mediates the intestinal absorption of chloride and oxalate, and its inhibition is a validated therapeutic strategy for constipation and hyperoxaluria-related kidney stone disease [2][3].

Why SLC26A3-IN-1 Cannot Be Replaced by Other In-Class DRA Inhibitors Without Data


SLC26A3 inhibitors are not functionally interchangeable. Even within the same target class, significant variation exists in potency, site of action (extracellular vs. cytoplasmic), and chemical scaffold, which directly impacts in vivo efficacy, safety, and experimental reproducibility [1]. For instance, 4,8-dimethylcoumarins act from the cytoplasmic surface, while SLC26A3-IN-1 and its thiazolo-pyrimidin-5-one analogs act from the extracellular surface, enabling the potential for non-absorbable, luminally restricted pharmacology with minimal systemic exposure [1][2]. Furthermore, reported IC₅₀ values for SLC26A3 inhibitors range from 25 nM to over 1000 nM, with corresponding differences in their ability to block fluid absorption in vivo [1][3]. Substituting one inhibitor for another without direct comparative data introduces uncontrolled variables that can confound study outcomes and procurement decisions.

SLC26A3-IN-1 Quantitative Comparative Evidence for Scientific Procurement


SLC26A3-IN-1 Exhibits an Extracellular Site of Action Distinct from Cytoplasmic Inhibitors

Kinetic washout and onset-of-action studies demonstrate that SLC26A3-IN-1 (a 3-carboxy-2-phenylbenzofuran) acts from the extracellular surface of SLC26A3 [1]. This contrasts with earlier 4,8-dimethylcoumarin inhibitors, which act from the cytoplasmic surface [1]. An extracellular site of action is mechanistically significant because it enables the development of non-absorbable, luminally acting inhibitors with minimal systemic exposure following oral administration, a property not shared by cytoplasmic-acting compounds [1][2].

Constipation Drug Discovery Epithelial Transport

SLC26A3-IN-1 Potency (IC₅₀ = 340 nM) Defines a Mid-Range Inhibitor with Documented SAR Context

SLC26A3-IN-1 inhibits SLC26A3 with an IC₅₀ of 340 nM in in vitro anion exchange assays [1]. This potency positions it within a broader landscape of SLC26A3 inhibitors with reported IC₅₀ values ranging from 25 nM (compound 4k) to over 1000 nM [2][3]. Specifically, it is approximately 10-fold less potent than the advanced lead DRAinh-A270 (IC₅₀ ~35 nM for Cl⁻/HCO₃⁻ exchange, ~60 nM for oxalate/Cl⁻ exchange) but 1.5- to 3-fold more potent than other early hit compounds [2][4]. At 10 µM, SLC26A3-IN-1 produces an 87% inhibition rate .

Hyperoxaluria Structure-Activity Relationship Inhibitor Screening

SLC26A3-IN-2 Demonstrates In Vivo Functional Activity in Colonic Mucus Expansion Model

While direct in vivo data for SLC26A3-IN-1 are limited in the public domain, its close structural and functional analog SLC26A3-IN-2 (IC₅₀ = 360 nM ) has been validated in ex vivo colon tissue assays. SLC26A3-IN-2 significantly reduced steady-state colonic mucus expansion in mouse distal colon . This demonstrates that inhibitors of this potency range are capable of producing measurable physiological effects in intact tissue. The high chemical and pharmacological similarity between SLC26A3-IN-1 and SLC26A3-IN-2 suggests comparable in vivo utility.

Mucus Biology Gastroenterology Cystic Fibrosis

SLC26A3-IN-1 Belongs to a Chemically Defined 3-Carboxy-2-Phenylbenzofuran Scaffold with Established Synthetic Route

SLC26A3-IN-1 is a 3-carboxy-2-phenylbenzofuran derivative, a distinct chemical scaffold among the five novel classes of SLC26A3-selective inhibitors identified in the 2023 high-throughput screen [1]. The other four classes include 1,3-dioxoisoindoline-amides, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamides, thiazolo-pyrimidin-5-ones, and benzoxazin-4-ones [1]. The benzofuran scaffold offers unique physicochemical properties and a well-defined synthetic route, which may be advantageous for researchers requiring a compound with established chemical tractability for further derivatization or as a distinct chemotype for orthogonal validation studies.

Medicinal Chemistry Chemical Synthesis Scaffold Hopping

Defined Research Applications for SLC26A3-IN-1 in Drug Discovery and Physiology Studies


As a Benchmark Comparator in SLC26A3 Inhibitor Screening and SAR Campaigns

SLC26A3-IN-1 serves as a well-characterized, mid-potency (IC₅₀ = 340 nM) reference compound for validating high-throughput screening assays and establishing structure-activity relationship (SAR) trends [1]. Its defined extracellular site of action makes it a valuable control for discriminating between inhibitors that act at different protein surfaces [2]. Researchers can use SLC26A3-IN-1 to calibrate new fluorescence-based anion exchange assays and as a baseline for comparing the potency of novel chemical entities.

As a Chemical Tool for Investigating SLC26A3-Dependent Colonic Physiology Ex Vivo

Based on functional data from its close analog SLC26A3-IN-2, SLC26A3-IN-1 is suitable for ex vivo studies of colonic tissue where SLC26A3-mediated anion transport is hypothesized to play a role . Potential applications include Ussing chamber experiments to measure short-circuit current changes, studies of colonic mucus expansion and hydration, and investigations into the role of DRA in intestinal fluid balance.

As a Distinct Chemotype for Orthogonal Target Validation in SLC26A3 Drug Discovery

In drug discovery programs, it is critical to validate target engagement using structurally distinct chemical probes to rule out compound-specific off-target effects. SLC26A3-IN-1 (3-carboxy-2-phenylbenzofuran) offers a scaffold that is chemically distinct from the 4,8-dimethylcoumarins, thiazolo-pyrimidin-5-ones, and other DRA inhibitor classes [2]. Researchers can use SLC26A3-IN-1 alongside an inhibitor from a different scaffold class to confirm that observed biological effects are truly SLC26A3-dependent.

As a Starting Point for Developing Gut-Restricted, Non-Absorbable SLC26A3 Inhibitors

The extracellular site of action of the 3-carboxy-2-phenylbenzofuran class, to which SLC26A3-IN-1 belongs, is a critical enabling feature for the design of non-absorbable, luminally acting inhibitors with minimal systemic exposure [2][3]. SLC26A3-IN-1 can be used as a lead-like scaffold for medicinal chemistry optimization aimed at increasing polarity, reducing membrane permeability, and enhancing luminal retention—key properties for a safe, gut-restricted therapeutic for constipation or hyperoxaluria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for SLC26A3-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.